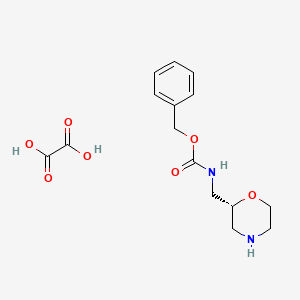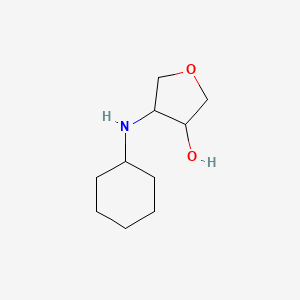![molecular formula C20H22N4O B12272034 1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272034.png)
1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-benzyl-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée est un composé organique synthétique qui présente un groupe urée lié à un groupe benzyle et à un cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-benzyl-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante implique la réaction de l’acide 1-méthyl-1H-pyrazole-4-carboxylique avec la benzylamine pour former l’amide correspondant. Cet intermédiaire est ensuite réagi avec un isocyanate approprié pour donner le dérivé urée final. Les conditions de réaction comprennent souvent l’utilisation de solvants organiques tels que le dichlorométhane ou le tétrahydrofurane, et les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l’efficacité et la capacité de production. De plus, l’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, peut encore améliorer le rendement et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La 1-benzyl-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium pour introduire des groupes fonctionnels contenant de l’oxygène.
Réduction : Les réactions de réduction utilisant des agents tels que l’hydrure de lithium et d’aluminium peuvent convertir certains groupes fonctionnels au sein de la molécule en leurs formes réduites correspondantes.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Divers nucléophiles tels que les amines, les thiols et les halogénures.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines ou alcools .
Applications de recherche scientifique
La 1-benzyl-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Recherché pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies en raison de sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Utilisé dans le développement de matériaux de pointe aux propriétés uniques.
Applications De Recherche Scientifique
1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de la 1-benzyl-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
1-benzyl-3-{2-[4-(1H-pyrazol-4-yl)phényl]éthyl}urée : Manque le groupe méthyle sur le cycle pyrazole.
1-benzyl-3-{2-[4-(1-méthyl-1H-pyrazol-3-yl)phényl]éthyl}urée : Le groupe méthyle est positionné différemment sur le cycle pyrazole.
1-benzyl-3-{2-[4-(1-méthyl-1H-pyrazol-5-yl)phényl]éthyl}urée : Le groupe méthyle est positionné différemment sur le cycle pyrazole.
Unicité
La 1-benzyl-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence du groupe méthyle sur le cycle pyrazole peut affecter l’affinité de liaison du composé aux cibles moléculaires et sa stabilité globale .
Propriétés
Formule moléculaire |
C20H22N4O |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1-benzyl-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea |
InChI |
InChI=1S/C20H22N4O/c1-24-15-19(14-23-24)18-9-7-16(8-10-18)11-12-21-20(25)22-13-17-5-3-2-4-6-17/h2-10,14-15H,11-13H2,1H3,(H2,21,22,25) |
Clé InChI |
VHDGKPNVVSWHMU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B12271951.png)

![N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B12271967.png)
![3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12271992.png)
![2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12271994.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271999.png)
![N-cyclopropyl-4-[(pyridin-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B12272002.png)
![4-cyclopropyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12272006.png)
![6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12272010.png)
![3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272012.png)
![Methyl 2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12272015.png)

![1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B12272041.png)
![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12272049.png)
